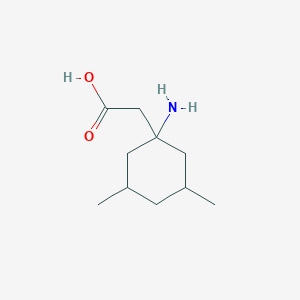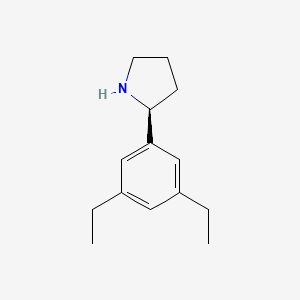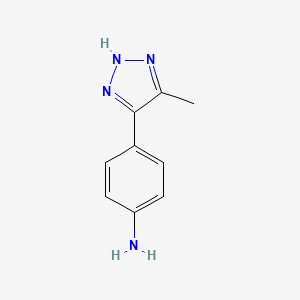
4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline is an organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a triazole ring substituted with a methyl group at the 4-position and an aniline group at the 4-position of the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline can be achieved through various synthetic routes. One common method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The reaction is typically carried out in the presence of a copper catalyst, such as copper(I) iodide, and a base, such as sodium ascorbate, in a solvent like water or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nitric acid, sulfuric acid, halogens, acetic acid.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring and aniline group.
Reduction: Reduced derivatives of the triazole ring and aniline group.
Substitution: Substituted derivatives of the aniline group, such as nitro, sulfo, and halo derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and in drug discovery.
Wirkmechanismus
The mechanism of action of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, triazole derivatives are known to inhibit enzymes like acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. The inhibition of this enzyme can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Vergleich Mit ähnlichen Verbindungen
4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline can be compared with other similar compounds, such as:
4-(1H-1,2,4-Triazol-1-yl)aniline: Another triazole derivative with similar biological activities but different substitution patterns.
4-(1H-1,2,3-Triazol-1-yl)aniline: A closely related compound with a different substitution pattern on the triazole ring.
4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline:
Eigenschaften
Molekularformel |
C9H10N4 |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
4-(5-methyl-2H-triazol-4-yl)aniline |
InChI |
InChI=1S/C9H10N4/c1-6-9(12-13-11-6)7-2-4-8(10)5-3-7/h2-5H,10H2,1H3,(H,11,12,13) |
InChI-Schlüssel |
VZKNZFAUSTVDPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NNN=C1C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B13323612.png)

![3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B13323624.png)
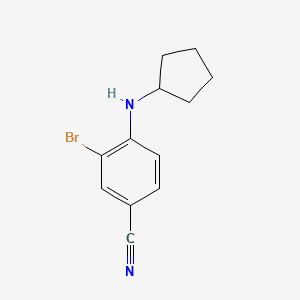
![1-Benzyl 2-methyl (2S,4S)-4-((R)-7-(tert-butoxycarbonyl)-3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)pyrrolidine-1,2-dicarboxylate](/img/structure/B13323629.png)
![2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13323632.png)
![3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13323634.png)
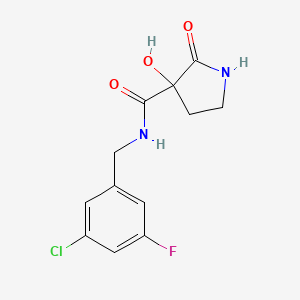
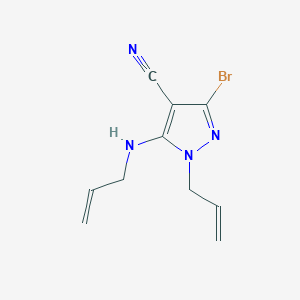
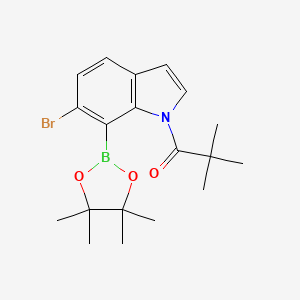
![(2S,3S)-2,3-Dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13323661.png)
